2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
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Overview
Description
The compound contains several functional groups including a benzo[d][1,3]dioxole, carboxamide, and a dihydrocyclopenta[d]thiazole. These groups could potentially confer interesting chemical and physical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, based on its IUPAC name, would be complex. It contains a cyclopenta[d]thiazole ring, which is a five-membered ring with one sulfur and one nitrogen atom. Attached to this ring is a benzo[d][1,3]dioxole group, which is a benzene ring fused to a 1,3-dioxole ring .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and reagents present. The carboxamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, and reactivity .
Scientific Research Applications
- Researchers have investigated the incorporation of dioxole groups into metal-organic frameworks (MOFs). These porous materials exhibit fascinating properties due to their tunable structures and high surface areas. For instance:
- IRMOF-1-dioxole : A metal-organic framework analog formed by combining dioxole-BDC (benzo[d][1,3]dioxole-4,7-dicarboxylic acid) with Zn(II) under solvothermal conditions. The dioxole group binds to Zn(II) ions, preserving the parent topology of the framework .
- BMOF-2-dioxole : A mixed-linker Zn(II)-paddlewheel MOF obtained by adding 4,4’-bipyridine as a co-ligand to the dioxole-BDC-Zn(II) system. BMOF-2-dioxole exhibits distinct physical properties compared to IRMOF-1-dioxole and MOF-1-dioxole .
Metal-Organic Frameworks (MOFs) and Dioxole Functionalization
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15(7-8-16-5-3-2-4-6-16)26-24(30)18-10-12-21-22(18)27-25(33-21)28-23(29)17-9-11-19-20(13-17)32-14-31-19/h2-6,9,11,13,15,18H,7-8,10,12,14H2,1H3,(H,26,30)(H,27,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZSRBIQTVMNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide |
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